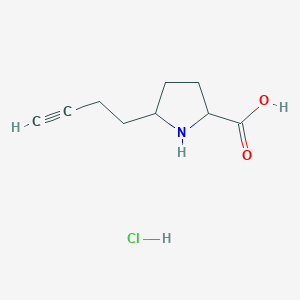

5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

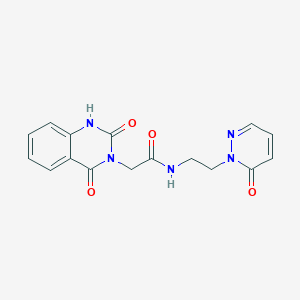

Synthesis Analysis

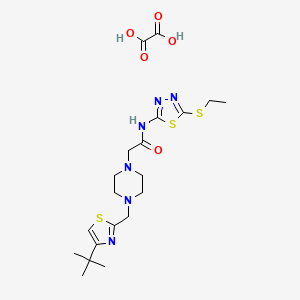

The synthesis of pyrrolidine derivatives is typically achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the main scaffolds of new derivatives can be the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers . In both cases, the new derivatives possess a benzyl type substituent at the pyrrolidine nitrogen, while the carboxylic group at position 5 is coupled to the side .Molecular Structure Analysis

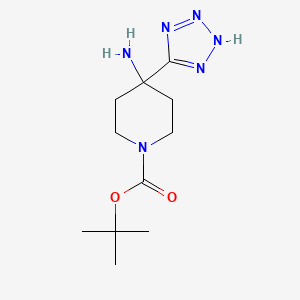

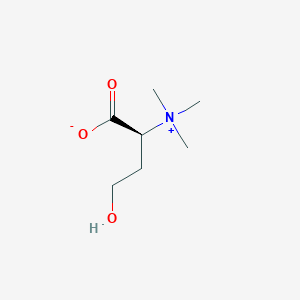

The molecular structure of pyrrolidine derivatives, including 5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride, is characterized by a five-membered pyrrolidine ring . This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The structure also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Synthesis and Material Chemistry

A study by Zimmerman, Wu, and Zeng (1991) discussed the complexation behaviors of molecular tweezers, which are relevant to the synthesis and application of complex molecular structures, including those similar to 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride. The research highlighted the importance of the microenvironment around carboxylic acid groups and their interactions with nucleotide bases, showcasing the potential for designing complex molecular systems for various applications, including drug delivery and material chemistry (Zimmerman, Wu, & Zeng, 1991).

Coordination Polymers and Photophysical Properties

Sivakumar, Reddy, Cowley, and Butorac (2011) investigated lanthanide-based coordination polymers assembled from carboxylic acids, shedding light on their syntheses, crystal structures, and photophysical properties. Their work suggests the potential for using similar carboxylic acid derivatives, like 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride, in developing materials with unique optical properties for applications in photonics and electronics (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Antimicrobial Applications

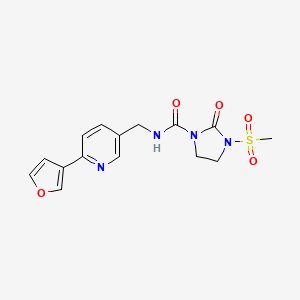

Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives and their antimicrobial activities, highlighting the versatility of pyrrolidine carboxylic acid derivatives in synthesizing compounds with potential antimicrobial properties. This research indicates the possibility of utilizing 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antioxidant Activity

Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, and Mickevičius (2019) synthesized derivatives of 5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activity. The findings from this study could suggest potential applications of 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride in designing antioxidants with therapeutic benefits (Tumosienė et al., 2019).

Fluorescence and Optical Properties

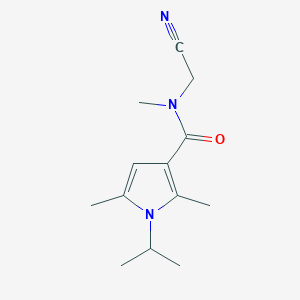

Ge, Jia, Wang, Sun, Duan, and Wang (2014) explored the fluorescence spectral characteristics of novel oxadiazole derivatives, demonstrating the importance of structural variations on optical properties. This research points to the potential use of 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride in synthesizing compounds with specific fluorescence characteristics for sensing and imaging applications (Ge et al., 2014).

Propriétés

IUPAC Name |

5-but-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-2-3-4-7-5-6-8(10-7)9(11)12;/h1,7-8,10H,3-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDLTWDIXFDMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1CCC(N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2590713.png)

![8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590718.png)

![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)